molecular formula C12H11NO4 B13179290 Ethyl 5-oxo-3-phenyl-2,5-dihydro-1,2-oxazole-4-carboxylate CAS No. 46796-31-0

Ethyl 5-oxo-3-phenyl-2,5-dihydro-1,2-oxazole-4-carboxylate

Cat. No.: B13179290
CAS No.: 46796-31-0
M. Wt: 233.22 g/mol
InChI Key: ZVVXCXPTNAZIFJ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate: is a heterocyclic compound with the molecular formula C12H11NO4. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl 5-hydroxy-3-phenylisoxazole-4-carboxylate
  • Ethyl 5-hydroxy-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate
  • Ethyl 5-hydroxy-3-(4-chlorophenyl)-1,2-oxazole-4-carboxylate

Uniqueness: Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

46796-31-0

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 5-oxo-3-phenyl-2H-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-16-11(14)9-10(13-17-12(9)15)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3

InChI Key

ZVVXCXPTNAZIFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NOC1=O)C2=CC=CC=C2

Origin of Product

United States

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